molecular formula C16H14Cl2N4OS2 B12027927 N-(2,5-dichlorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 565464-68-8

N-(2,5-dichlorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12027927
CAS No.: 565464-68-8
M. Wt: 413.3 g/mol
InChI Key: DEHKZKHMRSSBBK-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiophene Group: This step may involve the use of thiophene derivatives and coupling reactions.

    Attachment of the Acetamide Group: This can be done through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or thiophene moiety.

    Reduction: Reduction reactions could target the triazole ring or the chlorinated phenyl group.

    Substitution: The chlorinated phenyl group is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Medicinal Chemistry: As a potential therapeutic agent due to its triazole core, which is known for antifungal, antibacterial, and anticancer properties.

    Agriculture: As a pesticide or herbicide, leveraging its bioactive properties.

    Materials Science: As a building block for the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can interact with metal ions or form hydrogen bonds, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative used as an antifungal agent.

    Clotrimazole: A triazole compound with antifungal properties.

    Itraconazole: A triazole used to treat fungal infections.

Uniqueness

N-(2,5-dichlorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to the specific combination of its functional groups, which may confer distinct biological activities and chemical properties compared to other triazole derivatives.

Properties

CAS No.

565464-68-8

Molecular Formula

C16H14Cl2N4OS2

Molecular Weight

413.3 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H14Cl2N4OS2/c1-2-22-15(13-4-3-7-24-13)20-21-16(22)25-9-14(23)19-12-8-10(17)5-6-11(12)18/h3-8H,2,9H2,1H3,(H,19,23)

InChI Key

DEHKZKHMRSSBBK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)Cl)Cl)C3=CC=CS3

Origin of Product

United States

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